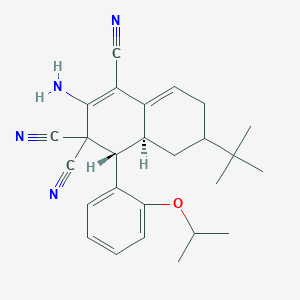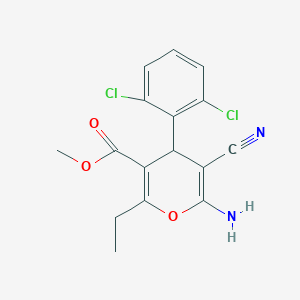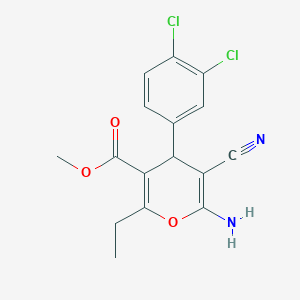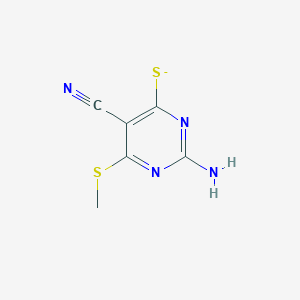![molecular formula C16H12N2O4 B460554 2-Amino-6-(hidroximetil)-8-oxo-4-fenil-4,8-dihidropirano[3,2-b]piran-3-carbonitrilo CAS No. 194282-54-7](/img/structure/B460554.png)
2-Amino-6-(hidroximetil)-8-oxo-4-fenil-4,8-dihidropirano[3,2-b]piran-3-carbonitrilo
Descripción general
Descripción
“2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” is a chemical compound that is part of the pyrano[3,2-b]pyran class of compounds . These compounds are interesting because they fuse two useful scaffolds composed of 2-amino-4H-pyran, which is a core structure of many pharmacological agents, and kojic acid derivatives, in a single molecular entity .
Synthesis Analysis
The synthesis of this compound is achieved via a one-pot, three-component reaction of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, aldehydes, and malononitrile . This method is associated with some disadvantages such as the use of a toxic and non-recyclable catalyst, high reaction temperature, and two-step synthesis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound are typically multicomponent reactions (MCRs), which are extremely convergent, producing a remarkably high increase of molecular complexity in just one step . These reactions are often catalyzed by substances like MCM-41-SO3H, an ordered mesoporous silica material with covalently anchored sulfonic acid groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its chemical properties, such as its reactivity with other substances, can be determined using various chemical tests .Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Las características estructurales del compuesto lo convierten en un candidato prometedor para la investigación del cáncer. Los investigadores han investigado su potencial como agente antiproliferativo contra varias líneas celulares cancerosas. Estudios preliminares sugieren que puede inhibir el crecimiento tumoral e inducir la apoptosis, lo que lo convierte en una vía emocionante para una mayor exploración .
Actividad Antioxidante
Dado su grupo fenol, este compuesto exhibe propiedades antioxidantes. Elimina los radicales libres y protege las células del estrés oxidativo. Los investigadores han estudiado su potencial para prevenir enfermedades relacionadas con la edad y el daño oxidativo .
Efectos Antiinflamatorios
La inflamación juega un papel crucial en diversas enfermedades. Algunos estudios han explorado los efectos antiinflamatorios de este compuesto. Puede modular las vías inflamatorias, lo que lo hace relevante para afecciones como la artritis y las enfermedades inflamatorias intestinales .
Potencial Neuroprotector
La estructura única del compuesto sugiere posibles interacciones con los receptores neuronales. Los investigadores han investigado sus efectos neuroprotectores contra enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Puede mejorar la supervivencia neuronal y reducir el daño oxidativo .
Actividad Antimicrobiana
Estudios preliminares indican que este compuesto exhibe actividad antimicrobiana contra bacterias y hongos. Los investigadores han explorado su potencial como alternativa a los antibióticos existentes, especialmente frente a la resistencia a los antibióticos .
Sistemas de Administración de Fármacos
El grupo hidroximetil y la funcionalidad nitrilo del compuesto lo hacen susceptible a la modificación. Los investigadores lo han utilizado como un bloque de construcción para diseñar sistemas de administración de fármacos. Su capacidad para formar complejos estables con iones metálicos es particularmente interesante para la administración dirigida de fármacos .
Catálisis y Síntesis Orgánica
La reactividad del compuesto ha llevado a su uso en reacciones catalíticas. Por ejemplo, MCM-41-SO3H, un catalizador ácido sólido derivado de MCM-41, se ha empleado para la síntesis de pirano[3,2-b]piranos relacionados. Sus reacciones de una sola olla y tres componentes han llamado la atención en la química verde .
En resumen, 2-Amino-6-(hidroximetil)-8-oxo-4-fenil-4,8-dihidropirano[3,2-b]piran-3-carbonitrilo es prometedor en diversos campos, desde la investigación del cáncer hasta la administración de fármacos. Se necesitan más investigaciones para desentrañar su máximo potencial y comprender sus mecanismos de acción
Direcciones Futuras
The future directions for research on this compound could involve exploring its potential biomedical applications, given that it contains the core structure of many pharmacological agents . Additionally, research could focus on improving the synthesis process to overcome the current disadvantages associated with it .
Propiedades
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c17-7-11-13(9-4-2-1-3-5-9)15-14(22-16(11)18)12(20)6-10(8-19)21-15/h1-6,13,19H,8,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWLWFNLQCPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460471.png)
![6-Amino-3-ethyl-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460473.png)




![2-Thioxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B460481.png)

![Isopropyl 4-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460485.png)
![Ethyl 4-{[6-amino-3,5-dicyano-4-(3-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460486.png)
![Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B460488.png)
![Isopropyl 4-{[6-amino-3,5-dicyano-4-(3-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460490.png)

![3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B460493.png)